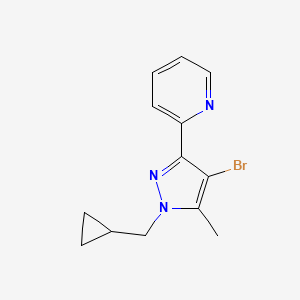2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
CAS No.: 2098074-16-7
Cat. No.: VC3206713
Molecular Formula: C13H14BrN3
Molecular Weight: 292.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098074-16-7 |
|---|---|
| Molecular Formula | C13H14BrN3 |
| Molecular Weight | 292.17 g/mol |
| IUPAC Name | 2-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C13H14BrN3/c1-9-12(14)13(11-4-2-3-7-15-11)16-17(9)8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 |
| Standard InChI Key | PGOOLESONJKTQB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC2CC2)C3=CC=CC=N3)Br |
| Canonical SMILES | CC1=C(C(=NN1CC2CC2)C3=CC=CC=N3)Br |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine consists of a central pyrazole core with several key structural features:
-
A pyrazole ring with substituents at multiple positions
-
A pyridine ring attached at the 3-position of the pyrazole
-
A cyclopropylmethyl group at the N1 position
-
A bromine atom at the 4-position
-
A methyl group at the 5-position
The compound belongs to the broader class of pyrazolopyridines, which are organic heterocyclic compounds consisting of a pyrazole ring fused with a pyridine ring . The specific arrangement of functional groups in this molecule creates a unique three-dimensional structure that influences its chemical reactivity and biological interactions.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be attributed to 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine:
The bromine atom at the 4-position of the pyrazole ring serves as a key reactive site for potential chemical modifications, particularly through cross-coupling reactions such as Suzuki coupling, making this compound valuable as a synthetic intermediate . The cyclopropylmethyl group likely contributes to the compound's lipophilicity and may influence its binding interactions with biological targets.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine can be approached through several established methodologies based on reactions documented for similar compounds:
Suzuki Coupling Strategy
A viable synthetic route would involve Suzuki coupling between appropriately functionalized pyrazole and pyridine precursors:
-
Start with a 4-pyrazoleboronic acid pinacol ester
-
Perform N-alkylation with cyclopropylmethyl bromide
-
Introduce bromine and methyl substituents at the appropriate positions
-
Complete the synthesis via Suzuki coupling with 2-bromopyridine
This approach aligns with documented procedures for similar pyrazole-pyridine compounds . The use of palladium catalysts such as PdCl₂(PPh₃)₂ and bases like Cs₂CO₃ in solvents such as DMF or DME at temperatures between 85-100°C has been established as effective for similar coupling reactions .
Detailed Synthesis Pathway
A detailed synthesis pathway for 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine might proceed as follows:
N-Alkylation of Pyrazole Precursor
The first step would involve the alkylation of a suitable pyrazole precursor with cyclopropylmethyl bromide:
-
React 4-pyrazoleboronic acid pinacol ester (1.0 equiv.) with cyclopropylmethyl bromide (1.25 equiv.)
-
Use K₂CO₃ (2.0 equiv.) as base in DMF at 60°C
-
Monitor reaction progress via thin-layer chromatography
-
Purify by extraction with ethyl acetate and washing with water and brine
| Target Type | Potential Activity | Therapeutic Relevance |
|---|---|---|
| Lactate Dehydrogenase | Inhibition | Cancer metabolism |
| Protein Kinases | Inhibition | Cancer, inflammation |
| Muscarinic Receptors | Positive allosteric modulation | Neurological disorders |
| Ligand-gated Ion Channels | Modulation | Pain, anxiety, epilepsy |
Synthetic Intermediate
The presence of the bromine atom at the 4-position of the pyrazole ring makes 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine valuable as a synthetic intermediate. This functionality allows for further modification through various cross-coupling reactions to generate more complex molecules with diverse applications .
Biochemical Probe
The compound's unique structural features may make it useful as a probe for studying specific biological processes and enzyme-substrate interactions. The combination of the pyrazole core with the pyridine ring creates a distinctive molecular scaffold that could selectively interact with specific biological targets.
Structure-Activity Relationships
Comparison with Structural Analogs
Analysis of structural analogs provides insights into the potential activities and properties of 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine:
Key Structure-Function Relationships
The specific structural features of 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine contribute to its potential functions in several ways:
-
The 2-pyridyl group serves as a hydrogen bond acceptor and can coordinate with metal ions in enzymatic active sites
-
The bromine substituent at the 4-position of the pyrazole can engage in halogen bonding and serves as a site for further chemical modifications
-
The cyclopropylmethyl group enhances lipophilicity and may improve membrane permeability
-
The methyl group at the 5-position influences the electronic properties of the pyrazole ring and may enhance binding affinity to specific biological targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume